4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
The compound “4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboron compounds. It contains a boron atom, a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and several methyl groups. Organoboron compounds are widely used in organic synthesis due to their reactivity and versatility .
Molecular Structure Analysis
The molecular structure of this compound would be determined by methods such as X-ray crystallography, NMR spectroscopy, and computational methods . These methods would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Organoboron compounds are known to undergo a variety of chemical reactions, including cross-coupling reactions, conjugate additions, and others . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Synthesis and Structural Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized and structurally analyzed. Huang et al. (2021) studied the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These boric acid ester intermediates with benzene rings were confirmed using various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was employed for molecular structure calculations, revealing insights into the conformational and physicochemical properties of these compounds (Huang et al., 2021).
Applications in Material Synthesis
In material science, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives show promise. Das et al. (2015) synthesized a series of derivatives for the development of boron-containing polyenes. These compounds are potential intermediates for creating new materials for technologies like liquid crystal displays (LCDs) and are being explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, these compounds have been explored for potential therapeutic applications. For example, Das et al. (2011) investigated pinacolyl boronate-substituted stilbenes as novel lipogenic inhibitors. These derivatives showed inhibitory effects on lipogenesis and cholesterol biosynthesis in hepatocytes, suggesting their potential as lipid-lowering drugs (Das et al., 2011).
Development of New Synthesis Methods
The development of new synthesis methods for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives has been a focus in recent years. For example, Fandrick et al. (2012) described a scalable processfor the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, addressing issues related to borolane equilibration and protonolysis. This method efficiently produced a key propargylation reagent, highlighting its utility in continuous-flow and distillation processes (Fandrick et al., 2012).
Optical and Electrochemical Properties
The optical and electrochemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have also been explored. Nie et al. (2020) synthesized a 4-substituted pyrene derivative for H2O2 detection in living cells, demonstrating its sensitivity and selectivity. This highlights the potential of these compounds in developing functional materials for biological applications (Nie et al., 2020). Additionally, Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, revealing their lower oxidation potential and utility in anodic substitution reactions (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
Organoboron compounds, to which this compound belongs, are known to have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in organic synthesis, including the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Result of Action
Organoboron compounds are known to have a wide range of applications, including the treatment of tumors and microbial infections .
Action Environment
Boronic ester bonds, which are present in this compound, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMPXJVCSMVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440013 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635305-48-5 | |
Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635305-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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